5H-pyrrolo[1,2-a]imidazol-7(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCJYNMPFHDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112513-82-3 | |
| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5h Pyrrolo 1,2 a Imidazol 7 6h One and Its Derivatives
Strategies for Pyrrolo[1,2-a]imidazole Ring System Construction
The assembly of the pyrrolo[1,2-a]imidazole ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control. These methods generally involve the formation of either the pyrrole (B145914) or the imidazole (B134444) ring onto a pre-existing partner ring or the concurrent formation of both rings.
Multistep Reaction Sequences for Core Formation
The construction of the 5H-pyrrolo[1,2-a]imidazol-7(6H)-one scaffold can be accomplished through well-defined multistep sequences. A common approach involves the initial formation of a substituted pyrrolidine (B122466) or imidazole precursor, followed by subsequent reactions to complete the bicyclic system.
One documented four-step synthesis begins with 4-hydroxypyrrolidin-2-one. nih.gov This starting material undergoes silylation, followed by transformation into a cyclic imidate. Subsequent amination with an aminoacetal and a final cyclization step yields the desired pyrrolo[1,2-a]imidazol-6-ol derivative. nih.gov Another multistep strategy involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine to form an amidine intermediate, which then undergoes tandem intramolecular cyclization in an acidic medium to produce 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. nih.govnih.gov
Cyclization Reactions and Annulation Approaches
Intramolecular cyclization is a cornerstone in the synthesis of the pyrrolo[1,2-a]imidazole ring system. These reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the second ring of the bicyclic structure. For instance, N-alkenyl-substituted imidazoles can undergo enantioselective intramolecular cyclization catalyzed by a Ni-Al bimetallic system to afford pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.gov
Annulation, the process of building a new ring onto an existing one, is another key strategy. This can involve either the annulation of an imidazole ring to a pyrrole precursor or vice versa. The reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones, for example, leads to the formation of 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov Conversely, the intramolecular cyclization of ketones derived from imidazoles can also form the pyrrole ring. nih.gov
Cyclocondensation and Microwave-Assisted Synthesis
Cyclocondensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia, are widely used for constructing the pyrrolo[1,2-a]imidazole core. A notable example is the reaction of 2-methoxypyrroline (B2812361) with aminoacetonitrile (B1212223) hydrochloride, which yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times. ijpsjournal.combeilstein-journals.org For instance, the one-pot condensation of 2,3-butanedione (B143835), L-proline, and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides an efficient route to 5,6-dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one. This method has been shown to reduce reaction times by up to 40% compared to conventional heating. Similarly, the cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones with hydrazines to form pyrazoles is significantly faster under microwave irradiation, completing in minutes with high yields. ijpsjournal.com
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| 2,3-butanedione, L-proline, ammonium acetate | Acetic acid, reflux | 5,6-dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one | 68-72% | |
| 2,3-butanedione, L-proline, ammonium acetate | Microwave (150°C, 20 min) | 5,6-dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one | Comparable to reflux | |
| Aryl 1,2-diketones, L-proline, ammonium acetate | Microwave (15 min) | 2,3-diaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Moderate | researchgate.net |
Tandem and Domino Processes
Tandem and domino reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound from simple starting materials in a single pot. These processes involve a cascade of reactions where the product of one step is the substrate for the next.
A silver-catalyzed domino synthesis has been developed for pyrrolopiperazine fused with imidazole, involving the reaction of pyrrole-derived δ-alkynyl aldehydes and nucleophilic amines. rsc.org This strategy leads to the formation of two new C-N bonds and one C-O/C-N bond in a single operation. rsc.org Another example is the palladium-catalyzed cascade reaction of phenylboronic acids with 2-carbonyl- or 2-formylpyrroloacetonitriles to produce multi-substituted pyrrolo[1,2-a]pyrazines. researchgate.net Furthermore, a domino reaction of 2-aryl-pyrrolidines and alkynes, promoted by a four-component catalytic system under aerobic conditions, yields pyrrolo[2,1-a]isoquinolines through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization process. rsc.org
Dehydration-Based Syntheses
Dehydration reactions are a key step in several synthetic routes to pyrrolo[1,2-a]imidazoles. A notable method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride to furnish 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net These chloro-substituted derivatives serve as versatile intermediates for further functionalization. researchgate.net Another approach involves the acid-catalyzed double cyclodehydration and aromatization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines to produce benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. rsc.org
Functionalization and Derivatization Techniques
Once the core this compound scaffold is constructed, further functionalization and derivatization can be carried out to generate a library of compounds with diverse properties. Common strategies include alkylation, acylation, and substitution reactions.
For example, 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be readily alkylated by refluxing with an appropriate alkylating agent in ethyl acetate to produce quaternary imidazolium (B1220033) salts in good yields (58-85%). nih.gov The chlorine atom in 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, synthesized via dehydration, can be removed by hydrogenation over Raney nickel, allowing for further modifications at other positions. researchgate.net Additionally, various electrophiles can be introduced to the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core, which can be prepared in bulk quantities using the Marckwald reaction. researchgate.net
| Parent Compound | Reagent | Product | Yield | Reference |
| 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Alkylating reagent | 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | 58-85% | nih.gov |
| 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Raney nickel, H₂ | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Not specified | researchgate.net |
Introduction of Substituents via Alkylation and Arylation Reactions
The functionalization of the 5H-pyrrolo[1,2-a]imidazole scaffold through alkylation and arylation is a key strategy for creating diverse derivatives.
Alkylation: The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents is a common method for synthesizing quaternary imidazolium salts. nih.govnih.gov This process typically involves refluxing the pyrroloimidazole with an appropriate alkylating reagent in a solvent like ethyl acetate. nih.gov The resulting solid products can then be collected by filtration and purified. nih.gov
Arylation: 6-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be synthesized from γ-lactams. nih.gov The process involves O-methylation with Meerwein's reagent, followed by amidination and cyclization under acidic conditions. nih.gov
The following table provides examples of alkylation and arylation reactions:
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Alkylating reagents | Quaternary imidazolium salts nih.govnih.gov | Alkylation |
| γ-Lactams | Meerwein's reagent, aminoethyl diethyl acetal | 6-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles nih.gov | Arylation |
Selective Halogenation and Reductive Dehalogenation
Selective halogenation and subsequent reductive dehalogenation are useful techniques for modifying the 5H-pyrrolo[1,2-a]imidazole ring.
Halogenation: Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride is a convenient method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net
Reductive Dehalogenation: The chlorine atom at the 2-position can be removed by hydrogenation over Raney nickel. researchgate.net
These reactions are summarized in the table below:
| Starting Material | Reagent(s) | Product | Reaction Type |
| Substituted 2-(2-oxopyrrolidin-1-yl)acetamides | Phosphoryl chloride | 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles researchgate.net | Halogenation |
| 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Raney nickel | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles researchgate.net | Reductive Dehalogenation |
N-Methylation and Other Nitrogen Functionalizations
N-Methylation and other functionalizations of the nitrogen atoms in the pyrrolo[1,2-a]imidazole system are crucial for modulating the properties of these compounds.
N-Methylation: O-methylation of γ-lactams with Meerwein's reagent is a key step in the synthesis of 6-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. nih.gov
Other Nitrogen Functionalizations: The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amines can be achieved through the recyclization of 1,3-oxazole-4-carbonitriles with hydrazine (B178648) hydrate. nih.gov
The table below outlines these nitrogen functionalization methods:
| Starting Material | Reagent(s) | Product | Reaction Type |
| γ-Lactams | Meerwein's reagent | O-methylated intermediate nih.gov | N-Methylation (indirect) |
| 1,3-Oxazole-4-carbonitriles | Hydrazine hydrate | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amines nih.gov | Amination/Recyclization |
Formation of Quaternary Imidazolium Salts
The formation of quaternary imidazolium salts from 5H-pyrrolo[1,2-a]imidazole derivatives is a significant transformation that often enhances their biological activity. nih.govnih.gov
Synthesis: A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have been synthesized with yields ranging from 58–85%. nih.govnih.gov This is typically achieved by reacting 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents. nih.govnih.gov The reaction mixture is refluxed in a solvent like ethyl acetate and then left to stand, allowing the solid quaternary salt to precipitate. nih.gov
The following table details the synthesis of these salts:
| Starting Material | Reagent(s) | Product | Yield |
| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Alkylating reagents | 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts nih.govnih.gov | 58-85% nih.govnih.gov |
Green Chemistry Principles and Catalyst-Free Approaches in Synthetic Design
The application of green chemistry principles, including the use of catalyst-free methods, is becoming increasingly important in the synthesis of heterocyclic compounds.
Catalyst-Free Synthesis: Highly efficient, catalyst-free annulative functionalization approaches have been developed for novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.govacs.org These reactions proceed smoothly in a domino fashion to construct the target tricyclic skeleton. acs.org Another example is the one-pot synthesis of 2-aryl benzimidazoles from o-phenylenediamine (B120857) and aryl aldehydes in acetonitrile (B52724), which proceeds without a catalyst. acs.org Mechanochemical techniques, such as manual grinding and vortex mixing, have also been employed for the solvent-free synthesis of 2-phenylimidazo[1,2-α]pyridine, highlighting an energy-efficient and atom-economical approach. scielo.br
Stereoselective Synthesis of Chiral Pyrrolo[1,2-a]imidazolone Derivatives
The stereoselective synthesis of chiral pyrrolo[1,2-a]imidazolone derivatives is critical for developing compounds with specific biological activities.
Enantioselective Synthesis: An enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles, catalyzed by a Ni–Al bimetallic system, has been developed for the synthesis of pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.gov
Diastereoselective Synthesis: A two-step synthesis of N-heterocyclic carbene (NHC) precatalysts has been described, involving the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones followed by salt formation. nih.gov
The table below summarizes these stereoselective methods:
| Method | Catalyst/Reagent | Product | Key Feature |
| Intramolecular Cyclization | Ni–Al bimetallic system | Pyrrolo[1,2-a]imidazoles with a β-stereocenter nih.gov | Enantioselective |
| Lithiation and Salt Formation | POCl₃ | 3-Chloro-pyrroloimidazol(in)ium salts nih.gov | Diastereoselective/Enantioselective |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Exploration of Molecular Scaffolds for Diverse Biological Activities
The pyrrolo[1,2-a]imidazole core is a versatile heterocyclic scaffold that has been investigated for a wide range of biological activities. longdom.org Its derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. longdom.orgnih.govresearchgate.net The inherent structural features of the fused ring system provide a unique three-dimensional arrangement that can be effectively utilized for targeting various biological macromolecules. nih.govunipa.it
Researchers have explored this scaffold in the development of inhibitors for several key protein targets. For instance, derivatives of pyrrolo[1,2-a]benzimidazole have been studied as antitumor agents that function by alkylating DNA and inhibiting topoisomerase II. acs.orgnih.gov Furthermore, the pyrrolo[1,2-a]imidazole framework is a key component in the design of inhibitors for WD repeat domain 5 (WDR5), a protein implicated in various cancers. nih.govosti.govnih.gov The adaptability of the scaffold allows for the synthesis of diverse chemical libraries, enabling the discovery of compounds with varied therapeutic applications, including potential treatments for Alzheimer's disease and as selective CDK2 inhibitors. nih.govacs.org Studies have also reported on the synthesis and evaluation of pyrrolo[1,2-a]imidazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov This broad spectrum of activity underscores the importance of the pyrrolo[1,2-a]imidazole scaffold as a privileged structure in drug discovery.
Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) in Lead Optimization
The principles of fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) have been instrumental in optimizing lead compounds derived from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. nih.govosti.gov This approach has been particularly successful in the development of potent inhibitors targeting the WDR5 protein. nih.govnih.gov
The process began with the screening of a large fragment library using NMR, which identified the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class as a hit series that binds to the target. nih.govosti.gov One particular fragment, F-1, showed a promising starting point with a dissociation constant (Kᵢ) of 323 μM and a high ligand efficiency (LE) of 0.34. nih.gov This fragment served as the foundation for a structure-based expansion, where X-ray co-crystal structures of the fragments bound to the protein guided the synthetic efforts. nih.govnih.gov This iterative process of design, synthesis, and biological evaluation allowed for the systematic optimization of the initial fragment hits into highly potent lead compounds with dissociation constants below 10 nM. nih.gov
Identification of Key Binding Interactions (e.g., WIN-site in WDR5 inhibitors)
A critical aspect of the rational design of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one derivatives has been the detailed characterization of their binding interactions with the target protein. In the context of WDR5 inhibitors, the key binding interface is known as the WIN (WDR5 interaction) site. nih.govnih.gov WDR5 is a scaffold protein that plays a crucial role in the assembly of histone methyltransferase complexes, and its overexpression is linked to various cancers. nih.govgoogle.com The WIN site is a well-defined pocket on the surface of WDR5 that is essential for its interaction with other proteins, such as Mixed Lineage Leukemia 1 (MLL1). nih.govnih.gov
Structure-based design efforts have focused on developing molecules that can effectively occupy and block this WIN site, thereby disrupting the protein-protein interactions necessary for cancer cell proliferation. nih.govnih.gov X-ray crystallography has revealed that the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core can be effectively positioned within this site. The initial fragment hits were expanded upon to create larger molecules with substituents that could form additional favorable interactions with the surrounding amino acid residues, leading to a significant increase in binding affinity. nih.gov
Design Principles for Enhancing Potency and Selectivity
The optimization of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-based WDR5 inhibitors followed clear design principles aimed at enhancing both potency and selectivity. Starting from the initial fragment hits, a structure-guided pharmacophore-based strategy was employed. nih.gov The core heterocyclic scaffold was maintained while systematic modifications were made to its substituents. nih.gov
The primary goal was to improve upon the initial fragment's micromolar activity. By expanding the fragment using a structure-based design approach, researchers successfully developed lead compounds with dissociation constants in the low nanomolar range. nih.gov This was achieved by adding chemical moieties that could extend into and form new interactions within sub-pockets of the WIN site. This strategy not only improved binding affinity but also enhanced cellular activity against acute myeloid leukemia (AML) cell lines. nih.gov Furthermore, this optimization process aimed to improve druglike properties, resulting in new lead series with picomolar binding affinity, better cellular antiproliferative activity, improved selectivity, and increased aqueous solubility. nih.gov
Influence of Substituent Nature and Position on Biological Efficacy
The biological efficacy of compounds based on the pyrrolo[1,2-a]imidazole scaffold is highly dependent on the nature and position of various substituents. SAR studies have demonstrated that modifications to the core structure can dramatically alter the compound's activity, selectivity, and physicochemical properties.
For instance, in a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, the nature of the substitution on the phenyl ring at position 3 was critical for antistaphylococcal activity. nih.gov The presence of chlorine atoms at the para or meta and para positions resulted in the highest level of activity. nih.gov This highlights how specific substitutions can be tailored to achieve desired biological outcomes.
Electronic and Steric Modulations of Activity
Both electronic and steric factors of substituents play a crucial role in modulating the biological activity of pyrrolo[1,2-a]imidazole derivatives. In the case of pyrrolo[1,2-a]benzimidazole quinones, the substituent at the 7-position controls the compound's cytotoxic mechanism through a combination of steric and electronic effects. acs.orgnih.gov
An electron-rich substituent, such as a methoxy (B1213986) group, at the 7-position favors a 1,5-sigmatropic shift reaction, which is a form of internal redox reaction. acs.orgnih.gov Conversely, a 7-methyl substituent, which is less electron-rich, leads to significant nucleophilic trapping (alkylation), resulting in higher cytotoxicity. acs.orgnih.gov Steric effects are also critical; if the 7-substituent distorts the conformation of another part of the molecule (e.g., a 6-aziridinyl group), it can prevent the sigmatropic shift and promote the alkylation pathway. acs.orgnih.gov
In a different series of antimicrobial compounds, the electronic properties of substituents on a benzene (B151609) ring at the third position of the core heterocycle were also found to influence activity. nih.gov The presence of electron-withdrawing chlorine atoms on the phenyl ring at position 3 was beneficial for the antibacterial activity of 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides. nih.gov
| Compound | Substituent at Position 3 (Aryl Ring) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| 6b | 4-chlorophenyl | 4 |
| 6c | 3,4-dichlorophenyl | 4 |
Impact on Receptor-Ligand Binding Affinity
The electronic and steric properties of substituents directly impact the binding affinity of the molecule to its biological target. The goal of rational drug design is to introduce modifications that optimize these interactions, thereby increasing potency and selectivity.
In the development of WDR5 inhibitors from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class, expanding the initial fragment hit with appropriately chosen substituents led to a dramatic increase in binding affinity. nih.gov The initial fragment F-1 had a Kᵢ value of 323 μM. nih.gov Through structure-based design, where substituents were added to form new hydrogen bonds and van der Waals contacts within the WDR5 WIN-site, lead compounds with Kᵢ values of less than 10 nM were developed. nih.gov This represents an improvement in binding affinity of over four orders of magnitude. This process demonstrates how a deep understanding of the receptor-ligand binding interactions, guided by structural data, allows for the precise tuning of a molecule's affinity and efficacy. nih.govnih.gov
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. For the 5H-pyrrolo[1,2-a]imidazole scaffold, the conformation of the fused ring system significantly influences how the molecule interacts with its biological targets.
Crystal structure analysis of a closely related compound, 6,7-di-hydro-5H-pyrrolo-[1,2-a]imidazole, reveals that the five-membered pyrrolidine (B122466) ring adopts an envelope conformation. nih.gov This specific puckering of the ring is a strategy to relieve torsional strain within the molecule. nih.gov Such conformational subtleties are vital as they dictate the spatial orientation of substituent groups, which in turn affects the molecule's ability to fit into the binding pocket of a protein or enzyme.
Computational Approaches to SAR Elucidation (e.g., QSAR, Molecular Docking)
Computational chemistry provides powerful tools to investigate SAR, offering insights that can guide the synthesis of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two prominent techniques used in the study of pyrroloimidazole derivatives and related heterocyclic systems.
Quantitative Structure-Activity Relationship (QSAR)
QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org This is achieved by correlating physicochemical properties, known as molecular descriptors, with activity data. For heterocyclic compounds similar to the this compound core, QSAR studies have successfully identified key descriptors that govern their therapeutic effects. ej-chem.orguran.uadergipark.org.tr
For example, in studies of tricyclic quinoline (B57606) derivatives with diuretic activity, QSAR models revealed that activity increases with higher values of logP (lipophilicity), refractivity, and dipole moment, while it decreases with larger molecular volume and surface area. uran.ua Similarly, QSAR studies on the anticancer activity of imidazo[1,2-a]pyrazine (B1224502) derivatives found significant correlations between biological activity and descriptors like the logarithm of the partition coefficient (clogP) and steric parameters (Taft Steric Constants, Es). dergipark.org.tr These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Interactive Data Table: Key Molecular Descriptors in QSAR Studies of Related Heterocycles
| Descriptor Type | Descriptor Name | Influence on Activity | Related Compound Class | Reference |
| Electronic | Dipole Moment | Increased value correlates with higher diuretic activity. | Pyrrolo- and pyridoquinolinecarboxamides | uran.ua |
| Hydrophobic | logP / clogP | Higher values correlate with increased diuretic and anticancer activity. | Quinolinecarboxamides, Imidazo[1,2-a]pyrazines | uran.uadergipark.org.tr |
| Steric | Molar Refractivity | Increased value correlates with higher diuretic activity. | Pyrrolo- and pyridoquinolinecarboxamides | uran.ua |
| Steric | Taft Steric Constant (Es) | Significant correlation with anticancer activity. | Imidazo[1,2-a]pyrazines | dergipark.org.tr |
| Topological | Molecular Volume | Decreased value correlates with higher diuretic activity. | Pyrrolo- and pyridoquinolinecarboxamides | uran.ua |
This table summarizes findings from QSAR studies on compounds with scaffolds related to this compound, illustrating the types of molecular properties that influence biological activity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to simulate the interaction between a small molecule ligand and its protein target. For derivatives of the pyrrolo[1,2-a]imidazole family, docking studies have been instrumental in elucidating their mechanism of action at the molecular level.
For instance, docking studies of novel pyrrolo[1,2-a]quinoxaline-based derivatives identified as Sirt6 activators revealed key interactions within the enzyme's binding pocket. The protonated nitrogen on the side chain of one potent activator was shown to form crucial π-cation interactions with a tryptophan residue (Trp188), stabilizing the compound in an extended binding pocket. nih.gov In another study, pyrrolo[3,2-d]pyrimidine derivatives were docked into the active sites of EGFR and CDK2, augmenting the understanding of their anticancer activity by visualizing key binding modes. nih.govresearchgate.net These computational simulations provide a structural basis for the observed SAR, guiding the rational design of new analogs with improved binding affinity and selectivity. nih.govresearchgate.netijper.org
The combination of QSAR and molecular docking offers a powerful, synergistic approach to drug discovery. QSAR can identify the global physicochemical properties required for activity, while docking provides a detailed, atom-level view of the specific interactions that drive this activity. These methods have been successfully applied to various pyrrole (B145914) and imidazole-based heterocyclic systems, demonstrating their immense value in the development of compounds based on the this compound scaffold. researchgate.netnih.gov
Pharmacological and Biological Spectrum of 5h Pyrrolo 1,2 a Imidazolone Derivatives
Anticancer and Antitumor Investigations
Derivatives of the 5H-pyrrolo[1,2-a]imidazolone scaffold have demonstrated notable potential as anticancer agents through various mechanisms of action.
WDR5 Inhibition and Epigenetic Targeting in Leukemia
The protein WDR5 is a critical component of epigenetic regulatory machinery and is often overexpressed in several cancers, including mixed lineage leukemia. nih.gov Targeting the WIN-site of WDR5 has emerged as a promising therapeutic strategy. nih.gov Through fragment-based screening and structure-based design, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives have been identified as potent inhibitors of the WDR5 WIN-site. nih.gov These compounds have shown the potential to disrupt the protein-protein interactions essential for the proliferation of leukemia cells, with some lead compounds exhibiting dissociation constants below 10 nM and activity in the micromolar range against an AML leukemia cell line. nih.gov This highlights the potential of this chemical scaffold in developing novel epigenetic therapies for leukemia and other cancers dependent on WDR5. nih.gov
Cytotoxicity against Various Cancer Cell Lines (e.g., PC3, MCF7, A549, A2780)
Derivatives of the broader pyrrole (B145914) class, including those with structures related to 5H-pyrrolo[1,2-a]imidazolone, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have shown significant cytotoxic activity. One compound demonstrated potent activity against the PC3 (prostate cancer) cell line with an IC50 value of 0.19 µM. nih.gov Another compound was highly active against the MCF-7 (breast cancer) cell line with an IC50 of 1.66 µM, while a different derivative showed strong cytotoxicity against A549 (lung cancer) cells with an IC50 of 4.55 µM. nih.gov Similarly, certain 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione derivatives and their metal complexes have been tested against A549 and HT29 (colon adenocarcinoma) cell lines, with some showing significant inhibitory activity. mdpi.com Furthermore, imidazolylpyrrolone-based small molecules have been investigated for their potential against renal cell carcinoma lines, A498 and 786-O, with some compounds exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net
Table 1: Cytotoxic Activity of Pyrrolo-imidazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 | 0.19 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 | 1.66 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 | 4.55 | nih.gov |
| Imidazolylpyrrolone derivative 5g | A498, 786-O | Low micromolar | nih.gov |
| Imidazolylpyrrolone derivative 5k | A498, 786-O | Low micromolar | nih.gov |
Topoisomerase II Inhibition
While direct studies on 5H-pyrrolo[1,2-a]imidazol-7(6H)-one and topoisomerase II inhibition are not extensively detailed in the provided results, related heterocyclic compounds have been investigated for this mechanism. For example, some novel fused heterocyclic compounds, specifically 2,5-disubstituted-benzoxazole and benzimidazole (B57391) derivatives, have been shown to inhibit eukaryotic DNA topoisomerase I and II in a cell-free system. scilit.com This suggests that heterocyclic scaffolds, in general, have the potential to act as topoisomerase inhibitors, a mechanism that is a cornerstone of many established cancer chemotherapies. Further investigation is needed to determine if 5H-pyrrolo[1,2-a]imidazolone derivatives share this activity.
Antimicrobial and Antifungal Activity
In addition to their anticancer properties, 5H-pyrrolo[1,2-a]imidazolone derivatives have demonstrated significant potential as antimicrobial and antifungal agents.
Broad-Spectrum Efficacy against Bacterial and Fungal Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Cryptococcus neoformans)
A number of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have been synthesized and screened for their antimicrobial activity. nih.govnih.govresearchgate.net Many of these compounds exhibit both antibacterial and antifungal properties. nih.govnih.govresearchgate.netuq.edu.au One particular derivative, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, has shown a broad spectrum of activity against pathogens including Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans. nih.govnih.govresearchgate.net The antimicrobial action of these quaternary ammonium (B1175870) compounds is thought to be due to their ability to impair the permeability of microbial cell membranes. nih.gov Related furanone derivatives have also been shown to be effective against S. aureus and C. albicans, and can enhance the activity of conventional antimicrobial agents. nih.gov
Table 2: Antimicrobial Spectrum of a 5H-pyrrolo[1,2-a]imidazolone Derivative
| Pathogen | Activity | Reference |
| Staphylococcus aureus | Active | nih.govnih.govresearchgate.net |
| Escherichia coli | Active | nih.govnih.govresearchgate.net |
| Klebsiella pneumoniae | Active | nih.govresearchgate.net |
| Acinetobacter baumannii | Active | nih.govresearchgate.net |
| Cryptococcus neoformans | Active | nih.govnih.govresearchgate.net |
Elucidation of Antimicrobial Mechanism (e.g., Cell Membrane Permeability Impairment)
The antimicrobial action of certain 5H-pyrrolo[1,2-a]imidazolone derivatives, particularly quaternary ammonium salts, is primarily attributed to their ability to disrupt microbial cell integrity. These compounds belong to a class of cationic biocides known as Quaternary Ammonium Compounds (QACs). The fundamental mechanism of action for QACs involves the impairment of cell membrane permeability. nih.gov This disruption leads to the leakage of essential intracellular components and ultimately results in bacterial cell death.
Research into novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts has demonstrated their efficacy against a range of pathogens. nih.govresearchgate.net In a study involving 18 newly synthesized compounds, 15 exhibited both antibacterial and antifungal properties. nih.govnih.gov One derivative, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (compound 6c), showed a particularly broad spectrum of activity. nih.govnih.govresearchgate.net It was effective against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. nih.govnih.govmdpi.com However, this specific compound also displayed high hemolytic activity and cytotoxicity against human cell lines, suggesting its antibacterial effect may be linked to general cytotoxicity. nih.govresearchgate.netmdpi.com
The antimicrobial activity of these compounds is detailed in the table below, showcasing their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Compound | Target Microorganism | MIC (µg/mL) |
| 6c | Escherichia coli | 8 |
| 6c | Klebsiella pneumoniae | 8 |
| 6c | Acinetobacter baumannii | 4 |
| 6d | Acinetobacter baumannii | 8 |
Data sourced from studies on 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts. mdpi.com
Strategies to Combat Antimicrobial Resistance
The development of novel antimicrobial agents with unique mechanisms of action is a cornerstone strategy in the fight against widespread antimicrobial resistance. Derivatives of the 5H-pyrrolo[1,2-a]imidazolone scaffold represent a promising avenue in this search. nih.gov A significant advantage of QACs, the class to which these antimicrobial derivatives belong, is that they are reported to not contribute to the development of antimicrobial resistance, offering a more durable therapeutic approach. nih.gov
The challenge of resistance is exacerbated by bacterial biofilms, which create a physical barrier that many conventional antibiotics cannot penetrate. mdpi.com The search for new compounds like the 5H-pyrrolo[1,2-a]imidazolone derivatives is driven by the urgent need to overcome pathogens that have developed resistance to multiple drugs, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov By creating new families of antimicrobials, researchers aim to provide effective treatments for infections caused by these highly resistant superbugs. nih.gov
Neuropharmacological Applications
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been identified as a foundational structure for the development of potent inhibitors of c-Jun N-terminal Kinase 3 (JNK3). nih.govresearchgate.net JNK3 is predominantly found in the central nervous system (CNS) and is a key player in signaling pathways that lead to neurodegeneration and apoptosis (programmed cell death). nih.govresearchgate.net Therefore, inhibiting JNK3 is a promising strategy for achieving neuroprotection in various neurological disorders. nih.gov
Researchers have synthesized derivatives of this scaffold, finding that specific stereoisomers, the (S)-enantiomers, are significantly more potent as JNK3 inhibitors than their (R)-enantiomer counterparts. nih.govresearchgate.net The inhibitory strength of these compounds against JNK3 has been shown to correlate directly with their neuroprotective capabilities in neuronal cell cultures. nih.govresearchgate.net For instance, certain imidazole (B134444) derivatives demonstrated potent JNK3 inhibition, which in turn prevented c-Jun phosphorylation, a critical step in the apoptotic cascade, and protected rat cerebellar granule neurons from cell death. nih.gov
The table below highlights the inhibitory potency of specific enantiomers based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.
| Compound | JNK3 IC₅₀ (nM) |
| 7-(S) | 2.5 |
| 7-(R) | 3.0 |
Data from studies on imidazole derivatives as JNK3 inhibitors. researchgate.net
The mechanism of neuroprotection involves the modulation of several downstream cellular processes. By inhibiting JNK3, these compounds can reduce neuroinflammation, decrease the production of reactive oxygen species (ROS), and block the activation of apoptotic pathways, thereby preserving neuronal function and viability. nih.govresearchgate.net
The structural framework of pyrrolidone-containing compounds has been a fertile ground for the development of nootropic agents, or "cognition enhancers." While research has historically focused on piracetam (B1677957) and its analogs, studies have suggested that the core 2-pyrrolidinone (B116388) ring is not strictly essential for nootropic activity. researchgate.netnih.gov This opens the possibility for other heterocyclic structures, such as the 5H-pyrrolo[1,2-a]imidazolone core, to serve as scaffolds for a new class of cognition-enhancing drugs.
The development of nootropic agents often involves modifying a core structure to improve potency and pharmacological properties. For example, derivatives of the potent nootropic DM235 (Sunifiram) have been synthesized by adding various functional groups to its piperazine (B1678402) ring, leading to new molecules with significant nootropic effects in animal models. nih.gov This principle of structural modification and its impact on cognition-enhancing activity could be applied to the 5H-pyrrolo[1,2-a]imidazolone scaffold. The goal is to create novel compounds that can positively modulate learning and memory, potentially offering new therapeutic options for cognitive deficits. researchgate.netnih.gov
Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been identified as potent and selective partial agonists for the alpha-1A (α1A) adrenergic receptor. nih.gov These receptors are involved in various physiological processes within the central and peripheral nervous systems. The development of selective α1A adrenoceptor agonists is of significant interest for potential therapeutic applications.
A specific pyrimidine (B1678525) derivative of the scaffold, compound 19, was found to be a potent partial agonist at the α1A receptor while showing good selectivity over other adrenergic receptor subtypes (α1B, α1D, and α2A). nih.gov Furthermore, this compound possessed desirable drug-like properties for CNS applications, including good membrane permeability and no indication of being removed by P-glycoprotein efflux, a common mechanism of drug resistance in the brain. nih.gov The ability to fine-tune the interaction with specific adrenergic receptor subtypes is crucial, as different subtypes can mediate different, sometimes opposing, effects. nih.gov The nature of the chemical substituents on the imidazole core plays a critical role in determining the compound's potency and its selectivity for alpha-1 versus alpha-2 adrenoceptors. nih.gov
Anti-inflammatory and Immunomodulatory Properties
The neuroprotective effects of 5H-pyrrolo[1,2-a]imidazolone derivatives that function as JNK3 inhibitors are intrinsically linked to their anti-inflammatory properties. researchgate.net Neuroinflammation is a key process in the pathology of many neurodegenerative diseases, driven by the activation of immune cells in the brain, such as microglia. researchgate.netnih.gov
Activated microglia release a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1, which can contribute to neuronal damage. researchgate.net JNK3 inhibitors based on the 5H-pyrrolo[1,2-a]imidazole scaffold can exert anti-inflammatory effects by suppressing the activation of these immune cells and reducing the production of these damaging inflammatory molecules. nih.gov By inhibiting the JNK signaling pathway, these compounds can disrupt a feedback loop that perpetuates neuroinflammation, thereby protecting neurons from inflammatory-mediated degeneration. researchgate.net This dual action of providing direct neuroprotection and modulating the immune response in the CNS highlights the therapeutic potential of this class of compounds.
Necroptosis Inhibition and Receptor-Interacting Protein Kinase 1 (RIPK1) Targeting
Derivatives of the 5H-pyrrolo[1,2-a]imidazolone scaffold have emerged as potent inhibitors of necroptosis, a form of programmed cell death, by targeting the Receptor-Interacting Protein Kinase 1 (RIPK1). A series of 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netresearchgate.netnih.govtriazole derivatives, which share a similar fused heterocyclic core, have demonstrated significant anti-necroptotic activity. One representative compound from this series exhibited potent inhibition of RIPK1, a key mediator of necroptosis. researchgate.net
Molecular docking studies have elucidated that these compounds can effectively bind to an allosteric pocket of RIPK1. researchgate.net This binding is characterized by hydrophobic interactions between the pyrrolo-triazole ring and the kinase, along with hydrogen bonds to key residues such as ASP156. researchgate.net By acting as type III inhibitors, these derivatives lock the kinase in an inactive conformation, thereby preventing the downstream signaling cascade that leads to necroptotic cell death. researchgate.net The inhibition of RIPK1's enzymatic activity by these compounds has been confirmed in both human and murine cell-based assays. researchgate.net
Therapeutic Relevance in Inflammatory and Neurodegenerative Diseases
The inhibition of necroptosis by 5H-pyrrolo[1,2-a]imidazolone derivatives holds significant therapeutic promise for a range of inflammatory and neurodegenerative diseases where this cell death pathway is implicated. The development of necroptosis inhibitors is considered a promising strategy for mitigating diseases associated with chronic inflammation and neuronal loss. researchgate.net
In the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, the accumulation of toxic amyloid structures can trigger neuronal death. nih.gov Compounds with a pyrrolyl- and indolylazine structure, related to the 5H-pyrrolo[1,2-a]imidazolone core, have been shown to activate intracellular mechanisms that combat this proteotoxic stress. nih.gov These molecules can induce the synthesis of heat shock proteins, which help protect neuronal tissue from the damaging effects of amyloid aggregates. nih.gov In cellular models of Alzheimer's disease and in animal models of traumatic brain injury, these compounds have demonstrated a significant therapeutic effect by increasing the survival of neuronal cells and preventing the degeneration of hippocampal neurons. nih.gov
Endocrine System Modulation (e.g., CYP11B2 and CYP11B1 Inhibition)
Derivatives of the pyrrolo-imidazole scaffold have been identified as inhibitors of key enzymes in the endocrine system, particularly aldosterone (B195564) synthase (CYP11B2) and 11β-hydroxylase (CYP11B1). The inhibition of CYP11B2 is a therapeutic target for managing conditions like hypertension and heart failure. nih.gov
Research into aldosterone synthase inhibitors has explored compounds with a 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl moiety. researchgate.net These compounds represent a class of inhibitors that can modulate the production of aldosterone. Furthermore, imidazopyridine derivatives, which are bioisosteres of benzimidazoles, have been developed as potent and selective inhibitors of CYP11B2 over CYP11B1. nih.gov The selectivity is crucial to avoid off-target effects on cortisol synthesis.
Table 1: Investigated Pyrrolo-imidazole Derivatives and Analogs in Endocrine Modulation
| Compound Class | Target Enzyme(s) | Therapeutic Application |
| 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl derivatives | Aldosterone Synthase (CYP11B2) | Cardiovascular and renal diseases researchgate.net |
| Imidazopyridines | CYP11B2 (selective over CYP11B1) | Hypertension, Heart Failure nih.gov |
Emerging Biological Activities and Therapeutic Potential (e.g., Visceral Leishmaniasis)
The therapeutic spectrum of 5H-pyrrolo[1,2-a]imidazolone and related imidazole-based compounds extends to infectious diseases, notably visceral leishmaniasis, a parasitic disease caused by Leishmania species. nd.edu The search for new, effective, and safe drugs against leishmaniasis is a critical area of research due to the toxicity and resistance associated with current treatments. researchgate.net
A series of novel 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives have been synthesized and evaluated for their antiprotozoal activity. nih.gov These compounds have shown micromolar activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The mechanism of action for some of these potent derivatives has been linked to the inhibition of the parasite's cytochrome P450 enzyme, CYP51. nih.gov Furthermore, some of these compounds demonstrated significant reduction in parasitemia in mouse models of Trypanosoma cruzi, a related protozoan parasite. nih.gov
Additionally, quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole have been synthesized and screened for their antimicrobial properties. nih.gov Certain derivatives exhibited a broad spectrum of activity against various bacteria and fungi. nih.gov
Table 2: Antiprotozoal Activity of Imidazole-Based Derivatives
| Compound Series | Target Organism | Potency |
| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Leishmania donovani | Micromolar (µM) range nih.gov |
| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Plasmodium falciparum | Nanomolar (nM) range nih.gov |
| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Trypanosoma cruzi | Low nanomolar (nM) range nih.gov |
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
X-ray Crystallography
Insights into Structure-Stability Relationships of Cyclic Imidazole (B134444) Derivatives
The stability of cyclic imidazole derivatives is intrinsically linked to their three-dimensional structure and intermolecular interactions. Detailed crystallographic studies of compounds structurally related to 5H-pyrrolo[1,2-a]imidazol-7(6H)-one, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, provide significant insights into these relationships.
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole reveals a monoclinic symmetry at 100 K. nih.gov A key feature contributing to its stability is the adoption of an envelope conformation by the pyrrolidine (B122466) ring, which is thought to alleviate torsional strain within the molecule. nih.gov This fused ring system offers protection to the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring, a characteristic that imparts stability relevant to electrochemical applications. nih.gov
Table 1: Comparative Bond Lengths in Imidazole Derivatives
| Bond | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Å) | Imidazole (Å) |
|---|---|---|
| C2—N2 | 1.390 (2) | 1.375 (1) |
| N1—C3 | 1.353 (2) | - |
| C3—C4 | 1.492 (2) | - |
| C5—C6 | 1.543 (2) | - |
This interactive table allows for the comparison of key bond lengths, highlighting structural nuances. Data sourced from a crystallographic study. nih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and indispensable technique for the analysis of pharmaceutical compounds, including complex heterocyclic molecules like this compound. It combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry. chimia.chamazonaws.com This combination is crucial for assessing purity, identifying impurities, and quantifying the compound in various matrices. chimia.chnih.gov
In a typical LC-MS workflow, the compound is first separated from byproducts and degradation products on an analytical column. nih.gov The choice of stationary phase and mobile phase is critical for achieving optimal separation. For related pyrrole-imidazole compounds, reversed-phase columns such as a C18 are commonly employed. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate components with different polarities. nih.gov
Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent molecular ion peak (e.g., [M+H]⁺). nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. chimia.ch
Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). nih.govjapsonline.com For example, a validated method for related imidazole derivatives demonstrated good linearity (r > 0.999) and low LOD and LOQ values, indicating high sensitivity. nih.gov
Table 2: Example LC-MS Method Parameters for Imidazole Derivatives
| Parameter | Condition |
|---|---|
| Chromatography System | HPLC or UPLC nih.govnih.gov |
| Stationary Phase (Column) | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Acetic Acid nih.gov |
| Ionization Source | Electrospray Ionization (ESI) nih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) nih.gov |
This interactive table outlines typical parameters for an LC-MS method used in the analysis of pyrrole-imidazole compounds. nih.gov
The purity of a sample can be assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram. The high sensitivity of LC-MS allows for the detection and identification of impurities even at very low levels. chimia.ch
Table 3: Predicted Mass Spectrometry Data for C₆H₈N₂ Adducts
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 109.07603 | 119.6 |
| [M+Na]⁺ | 131.05797 | 128.5 |
| [M-H]⁻ | 107.06147 | 121.5 |
| [M+K]⁺ | 147.03191 | 127.6 |
This interactive table shows predicted mass-to-charge ratios and collision cross-section (CCS) values for various adducts of the related compound 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which are crucial for its identification via mass spectrometry. uni.lu
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of the 5H-pyrrolo[1,2-a]imidazol-7(6H)-one core and its derivatives. While specific studies on the parent compound are not extensively detailed in the public domain, the methodologies are well-established through research on analogous heterocyclic systems.
Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to optimize the three-dimensional structure of the molecules and to calculate a variety of electronic descriptors. mdpi.com For instance, in studies of related scaffolds, geometry optimization is often performed at the HF/6-31G(d) level to obtain the most stable conformation. mdpi.com From these calculations, key properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. uran.ua The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, these calculations provide detailed maps of the electrostatic potential (ESP), which are crucial for understanding and predicting intermolecular interactions, particularly hydrogen bonding and other non-covalent forces that govern ligand-receptor binding. Atomic charges, often calculated using procedures like the Restrained Electrostatic Potential (RESP) fitting, are essential parameters for more advanced simulations such as molecular dynamics. mdpi.com
Table 1: Applications of Quantum Chemical Calculations in Heterocyclic Compound Analysis
| Calculation Type | Application | Insights Gained |
|---|---|---|
| Geometry Optimization | Finding the lowest energy 3D structure | Provides the most stable molecular conformation. |
| HOMO/LUMO Energy | Predicting chemical reactivity | A smaller energy gap indicates higher reactivity. uran.ua |
| Electrostatic Potential (ESP) Mapping | Visualizing charge distribution | Identifies regions likely to engage in electrostatic interactions. |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Ligand Binding
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility of this compound derivatives and to analyze the stability of their interactions with biological targets over time. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system.
In typical studies on related heterocyclic compounds, MD simulations are performed using software packages like AMBER or Gromacs. mdpi.comnih.gov The process involves placing the ligand-protein complex, obtained from docking studies, into a simulated aqueous environment and observing its behavior over tens to thousands of nanoseconds. mdpi.comnih.gov
Table 2: Summary of Molecular Dynamics Simulation Studies on Related Pyrrolo-Imidazole Scaffolds
| Compound Class | Target | Simulation Software | Key Findings |
|---|---|---|---|
| Pyrrolo[1,2-a]quinazoline derivative | DNA Gyrase B of M. tuberculosis | Gromacs | Assessed complex stability and ligand orientation through RMSD and RMSF analysis. nih.gov |
| Pyrazolo[1,2-a]benzo tetrazine derivatives | c-Myc G4-DNA | AMBER 16 | Analyzed the stability of ligand-DNA complexes and structural deviations using RMSD. mdpi.com |
Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the specific atomic interactions that mediate binding.
A prominent example involves the discovery of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as potent inhibitors of the WDR5 WIN-site, a target in mixed-lineage leukemia. nih.gov In this structure-based design effort, fragment hits from the pyrrolo[1,2-a]imidazole class were identified and optimized. nih.gov X-ray crystal structures of these fragments bound to WDR5 revealed that they occupy hydrophobic pockets, and this structural information guided the synthesis of more potent analogs with binding affinities in the nanomolar range. nih.gov
Docking studies have also been applied to other related scaffolds, such as pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, to understand their mechanism as Sirt6 activators. nih.gov These studies predicted that a protonated nitrogen on the ligand's side chain forms a stabilizing π-cation interaction with a tryptophan residue (Trp188) in the binding pocket. nih.gov In another study, docking was used to investigate the binding modes of pyrrolo[1,2-a]quinoline (B3350903) derivatives against antitubercular targets, helping to rationalize their biological activity. nih.gov
Table 3: Docking Studies of Pyrrolo[1,2-a]imidazole Analogs and Related Compounds
| Compound Class | Target Protein | Key Interactions and Findings |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles | WDR5 WIN-site | Occupation of hydrophobic S4 and S5 pockets; guided structure-based design to achieve potent inhibitors. nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives | Sirt6 | Predicted a key π-cation interaction between the ligand and Trp188, stabilizing the complex. nih.gov |
| Pyrrolo[1,2-a]quinoline derivatives | M. tuberculosis proteins | Investigated binding affinities and interactions to elucidate the mechanism of anti-TB activity. nih.gov |
In Silico Screening and Predictive Modeling for Early-Stage Candidate Prioritization
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach is highly valuable for prioritizing candidates for synthesis and biological testing, saving significant time and resources.
One powerful strategy is fragment-based screening, which was successfully used to identify the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold as a starting point for WDR5 inhibitors. nih.gov An NMR-based screen of a fragment library identified initial hits, which were then optimized using structure-based design principles. nih.gov
Another common approach is a multi-step virtual screening workflow. This was demonstrated in the search for inhibitors of M. tuberculosis DNA gyrase B. nih.govresearchgate.net The process began with a large database of over 20,000 natural products, which was first filtered for drug-like properties. researchgate.net The remaining thousands of compounds were then docked into the target's active site, and a consensus scoring method was used to rank the candidates. researchgate.net This led to the identification of a promising pyrrolo[1,2-a]quinazoline derivative, which was then subjected to further optimization and MD simulations. nih.govresearchgate.net This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of high-potential hits.
Predictive modeling can also involve pharmacophore models, which define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Such models are used to screen databases for novel molecules that fit the pharmacophore, as was done in a study on GABAA receptor modulators. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, or "descriptors." ej-chem.org These mathematical models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For scaffolds related to this compound, various QSAR studies have been conducted. In an analysis of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity, a linear QSAR model revealed that diuretic activity increases with higher values of logP (lipophilicity), molecular refractivity, and dipole moment, while it decreases with larger molecular volume and surface area. uran.ua
More complex, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even greater insight. A 3D-QSAR study on imidazo[1,2-a]-pyridine derivatives as GABAA receptor modulators generated contour maps that visually represent how steric and electrostatic fields around the molecule impact biological activity. mdpi.com For example, the CoMSIA model indicated that hydrophobic groups at a specific position on a phenyl ring would be favorable for enhancing bioactivity. mdpi.com Similar QSAR studies have been performed on imidazole (B134444) and imidazo[1,2-a]pyrazine (B1224502) derivatives to understand their anticancer activities, correlating activity with parameters for hydrophobicity (clogP) and steric bulk (Es). dergipark.org.tr
Table 4: QSAR Modeling Studies on Related Heterocyclic Scaffolds
| Compound Class | Biological Activity | QSAR Model Type | Key Predictive Descriptors |
|---|---|---|---|
| Pyrrolo- and pyridoquinolinecarboxamides | Diuretic Activity | Linear QSAR | logP, molecular refractivity, dipole moment, volume. uran.ua |
| Imidazo[1,2-a]-pyridines | GABAA Receptor Modulation | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields, hydrophobic properties. mdpi.com |
| Imidazo[1,2-a]pyrazines | Anticancer Activity | Hansch Analysis (Linear) | clogP (hydrophobicity), Es (Taft Steric Constants). dergipark.org.tr |
Chemical Reactivity, Transformation Pathways, and Derivative Chemistry
Reaction Mechanisms of Pyrrolo[1,2-a]imidazolones
The synthesis of the pyrrolo[1,2-a]imidazolone core often involves cyclization reactions. One common approach is the condensation of aminopyrrolines with halocarbonyl compounds, although this method may result in low yields. nih.gov A more efficient, one-pot method involves the condensation of a diketone like 2,3-butanedione (B143835) with L-proline and ammonium (B1175870) acetate (B1210297) in acetic acid. This reaction proceeds through the formation of an enamine, followed by cyclization and aromatization to yield the desired pyrrolo[1,2-a]imidazolone. Microwave irradiation can significantly reduce the reaction time for this process.
Another synthetic strategy involves the intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide using reagents like POBr₃ or POCl₃ to produce halo-substituted pyrrolo[1,2-a]imidazoles. nih.gov Furthermore, the intramolecular cyclization of ketones can be achieved using (Boc)₂O in acetonitrile (B52724) at room temperature, which involves an N-acylimidazolium carbene intermediate. nih.gov
The mechanism of action for the biological activity of these compounds often involves their interaction with specific molecular targets such as enzymes or receptors, where they can act as inhibitors by binding to active sites.
Ring-Opening Reactions and Re-cyclization Pathways
The pyrrolo[1,2-a]imidazolone system can undergo ring-opening and re-cyclization reactions, which are valuable for creating diverse chemical structures. For instance, a strategy for synthesizing pyrrolo[1,2-a]quinolines and indolizines involves the site-selective electrophilic cyclization of pyranoquinolines, followed by the opening of the pyran ring. nih.gov This process is facilitated by silver/iodine under mild conditions and demonstrates a preference for C-N bond formation over C-C bond formation. nih.gov
Acid-promoted furan (B31954) ring-opening of N-(furan-2-ylmethyl)-2-nitroanilines, followed by a reductive Paal-Knorr cyclization of the resulting nitro-1,4-diketones, provides a route to pyrrolo[1,2-a]quinoxalines. researchgate.net Similarly, the recyclization of N-(furfuryl)anthranilamides under acidic conditions can form both diazepine (B8756704) and pyrrole (B145914) rings in a single step, proceeding through a furan ring-opening to a diketone intermediate. rsc.org Visible light can also mediate the ring-opening of aryl cyclopropanes and their subsequent cyclization with quinoxalinones to form pyrrolo[1,2-a]quinoxalin-4(5H)-ones. rsc.org
Oxidation and Reduction Chemistry of the Core Scaffold
The 5H-pyrrolo[1,2-a]imidazol-7(6H)-one scaffold is amenable to both oxidation and reduction reactions, allowing for the introduction of new functional groups and modification of the saturation level of the heterocyclic system.
Oxidation: The core structure can be oxidized using various oxidizing agents. For example, the dihydro precursor of 5,6-dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one can be oxidized to the corresponding ketone using manganese dioxide (MnO₂). Other oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can also be employed, potentially leading to the formation of N-oxides or carboxylic acids.
Reduction: Reduction of the pyrrolo[1,2-a]imidazolone core can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions can convert the ketone functionality to an alcohol or lead to more saturated derivatives. For instance, partial reduction of pyrroloimidazolium bromides with NaBH₄ can yield tetrahydro derivatives.
| Reaction Type | Reagent(s) | Product(s) | Reference(s) |
| Oxidation | MnO₂, H₂O₂, KMnO₄ | Ketones, N-oxides, Carboxylic acids | |
| Reduction | NaBH₄, LiAlH₄ | Alcohols, Saturated derivatives |
Radical Intermediates and Their Role in Reactivity (e.g., Imidazol-5-yl radicals)
Free radical chemistry offers a powerful and chemoselective approach to functionalize complex molecules like pyrrolo[1,2-a]imidazolones. nih.gov Radical reactions can often be performed under mild conditions and are tolerant of various functional groups. nih.gov The generation of radical intermediates, such as imidazol-5-yl radicals, can play a crucial role in the reactivity of this heterocyclic system.
While direct studies on imidazol-5-yl radicals specifically from this compound are not extensively detailed in the provided context, the general principles of radical chemistry on related heterocyclic systems are applicable. For example, silver-mediated radical reactions have been utilized in the total synthesis of complex pyrrole-imidazole alkaloids. nih.gov The functionalization of unprotected pyrroles can occur regioselectively at the C-2 position through radical mechanisms. nih.gov
The trifluoromethyl radical, a highly reactive intermediate, can readily react with a range of electron-deficient and electron-rich heteroarenes, suggesting that similar radical additions could be possible on the pyrrolo[1,2-a]imidazolone core. nih.gov The functionalization of imidazo[1,2-a]pyridines, a related scaffold, has been successfully achieved through radical reactions using transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org
Cross-Coupling Reactivity at Strategic Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to derivatives of the pyrrolo[1,2-a]imidazolone scaffold. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic ring system.
Translational Research, Patent Landscape, and Future Directions
Analysis of Patent Literature and Intellectual Property Landscape
The intellectual property landscape for pyrrolo[1,2-a]imidazole derivatives reveals a growing interest in their therapeutic applications. A review of patent literature indicates that while broad claims covering the pyrrolo[1,2-a]imidazole scaffold are present, specific patents for "5H-pyrrolo[1,2-a]imidazol-7(6H)-one" are less common. The existing patents primarily focus on the synthesis and application of derivatives for various diseases.
For instance, patents have been filed for (6,7-dihydro-5H-pyrrolo[1,2-c]-imidazol-5-yl) and (5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl) substituted 1H-benzotriazole derivatives, highlighting the exploration of this heterocyclic system in developing novel compounds. researchgate.net Another patent describes a process for preparing 2-aryl, 3-aryl, and 2,3-diaryl-2-substituted 8-position by tetrahydro-3H-pyrrolo [1,2-a] imidazole (B134444), indicating efforts to create diverse chemical libraries for drug discovery. nih.gov
The patent activity suggests that the core pyrrolo[1,2-a]imidazole structure is considered a valuable pharmacophore. However, the landscape for the specific compound "this compound" is not as densely populated, which could indicate either a lack of specific investigation or an opportunity for new intellectual property in this area.
Preclinical Development and Therapeutic Translation Potential
The preclinical development of compounds featuring the pyrrolo[1,2-a]imidazole core has shown promise in several therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Potential: Derivatives of the pyrrolo[1,2-a]imidazole scaffold have been investigated for their anticancer properties. For example, pyrrolo[1,2-a]benzimidazole-based quinones and iminoquinones have been studied for their cytotoxicity against various cancer cell lines. nih.gov These studies suggest that modifications to the core structure can significantly influence their anticancer activity. Research into pyrrolo-1,5-benzoxazepines, a related class of compounds, has demonstrated their potential as anti-cancer agents that target tubulin. jcancer.org Furthermore, certain 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been identified as potent inhibitors of WDR5, a protein implicated in several cancers, showcasing the potential of this scaffold in epigenetic drug discovery. nih.gov
Antimicrobial Activity: The pyrrolo[1,2-a]imidazole scaffold has also been a source of new antimicrobial agents. Studies have reported the synthesis of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts with notable antibacterial and antifungal activity. google.comnih.gov These compounds represent a promising avenue for combating drug-resistant pathogens. The development of pyrrolo[1,2-a]pyrazines and indolizines from pyrrole-based enaminones has also yielded compounds with potent antifungal activity. chemsrc.com
While these findings are encouraging for the broader class of pyrrolo[1,2-a]imidazoles, specific preclinical data on "this compound" remains limited. Further investigation is required to determine its specific biological activities and therapeutic potential.
Applications beyond Medicinal Chemistry (e.g., Material Science, Ionic Liquids, Bioimaging)
The unique structural and electronic properties of the pyrrolo[1,2-a]imidazole core lend themselves to applications beyond the realm of medicine.
Ionic Liquids: The fused ring system of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole offers stability that is of interest for electrochemical applications, such as in electrolytes for fuel cells and batteries. iucr.orgbiosynth.comnih.gov The investigation of imidazolium-based ionic liquids has been a significant area of research in material science, and the pyrrolo[1,2-a]imidazole scaffold provides a platform for designing novel cations for these applications. iucr.org
Bioimaging: The fluorescent properties of certain pyrrolo[1,2-a]imidazole derivatives make them potential candidates for bioimaging applications. For instance, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures have been shown to exhibit unique emission properties, including deep blue emission in aggregated and solid states. rsc.org These compounds also demonstrated good cell permeability and negligible phototoxicity, suggesting their potential as fluorescent probes for cellular imaging. rsc.org
Although direct applications of "this compound" in these fields have not been extensively reported, its core structure suggests that with appropriate functionalization, it could be a valuable building block for new materials and imaging agents.
Challenges and Opportunities in Drug Discovery and Development
The development of drugs based on the pyrrolo[1,2-a]imidazolone scaffold presents both challenges and opportunities.
Challenges: A significant challenge is the limited amount of specific preclinical data for many compounds within this class, including "this compound". This lack of data hinders the progression of these compounds into clinical development. Another challenge lies in optimizing the synthesis of these molecules to achieve high yields and purity, which is crucial for large-scale production. nih.gov For some of the more active antimicrobial derivatives, cytotoxicity has been observed, indicating a need for structural modifications to improve their therapeutic index. google.comnih.gov
Opportunities: The diverse biological activities exhibited by pyrrolo[1,2-a]imidazole derivatives, including anticancer and antimicrobial effects, present significant opportunities for the development of new therapeutics. nih.govjcancer.orgnih.govgoogle.comnih.gov The scaffold's versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency and reduce toxicity. The underexplored nature of many compounds in this class, such as "this compound," means there is a substantial opportunity for novel discoveries and patentable inventions.
Future Research Perspectives and Unexplored Avenues for Pyrrolo[1,2-a]imidazolone Compounds
The future of research into pyrrolo[1,2-a]imidazolone compounds is rich with potential. Key areas for future investigation include:
Systematic Preclinical Evaluation: A thorough investigation of the biological activities of "this compound" and its close analogs is a critical next step. This should include a broad screening against various cancer cell lines and microbial strains to identify lead compounds for further development.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are needed to understand how different substituents on the pyrrolo[1,2-a]imidazolone core influence biological activity and toxicity. This will guide the design of more potent and selective compounds.
Exploration of New Therapeutic Targets: While anticancer and antimicrobial activities have been the primary focus, the potential of these compounds against other diseases should be explored. For example, their structural similarity to known kinase inhibitors suggests they could be investigated for activity against various protein kinases.
Development for Material Science and Bioimaging: The potential of these compounds in material science and bioimaging is largely untapped. Future research could focus on synthesizing and characterizing new derivatives with tailored optical and electronic properties for applications in these fields.
Advanced Synthetic Methodologies: The development of more efficient and scalable synthetic routes will be crucial for the advancement of this class of compounds. This includes the exploration of novel catalytic methods and green chemistry approaches. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions to minimize byproduct formation during the synthesis of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one?
- Methodology : Use silver-catalyzed multicomponent reactions with AgBF₄ (20 mol%), AgNO₃ (1.2 equiv), and DIPEA (1.5 equiv) in wet NMP solvent. This combination suppresses pyrroloimidazole byproducts (e.g., 5-substituted-5H-pyrrolo[1,2-c]imidazol-7(6H)-one) by stabilizing reactive intermediates and controlling reaction kinetics. Monitor reaction progress via HPLC or TLC to optimize time and temperature.
Q. How can the degree of saturation in pyrrolo[1,2-a]imidazole derivatives be systematically controlled during synthesis?
- Methodology : Choose synthetic routes based on cyclization, cycloaddition, or cyclocondensation strategies. For dihydro derivatives (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole), use hydrogenation or partial reduction techniques. Full saturation may require catalytic hydrogenation under high-pressure H₂ with Pd/C. Validate product structures using ¹H/¹³C NMR and mass spectrometry.
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- NMR : Analyze ring protons (δ 6.5–8.0 ppm for aromatic protons) and carbonyl groups (δ ~170–180 ppm in ¹³C NMR) .
- X-ray crystallography : Resolve crystal structures to confirm ring puckering and substituent orientation (e.g., CCDC 1912032 for 6,7-dihydro derivatives) .
- IR : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and imidazole ring modes .
Advanced Research Questions
Q. How do reaction intermediates influence the formation of bisbenzimidazole byproducts in polycyclic systems involving 5H-pyrrolo[1,2-a]imidazol-5-one?
- Methodology : Perform kinetic studies (e.g., in situ FTIR or NMR) to track intermediates. For example, 2a (5H-pyrrolo[1,2-a]imidazol-5-one) reacts with 1,2-diaminobenzene to form bisbenzimidazole via a strained intermediate. Use strict 1:1 stoichiometry and low temperatures (≤100°C) to suppress side reactions . Computational modeling (DFT) can identify transition-state barriers for competing pathways.
Q. What mechanistic insights explain the role of aerobic C-H activation in rapid syntheses of pyrrolo[1,2-c]imidazole derivatives?
- Methodology : Employ palladium or copper catalysts under oxygen atmosphere to enable direct C-H functionalization. For example, aerobic conditions promote oxidative coupling of imidazole and pyrrole precursors, bypassing pre-functionalized substrates. Study isotope effects (e.g., deuterium labeling) to confirm C-H cleavage as the rate-limiting step .
Q. How do structural modifications (e.g., substituents, ring saturation) affect the biological activity of pyrroloimidazole derivatives?
- Methodology :
- Antimicrobial activity : Test this compound derivatives against bacterial/fungal strains (e.g., MIC assays). Electron-withdrawing groups (e.g., NO₂) enhance activity by increasing membrane permeability .
- Kinase inhibition : Screen dihydro derivatives (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) using in vitro kinase assays. Substituent positioning at the imidazole ring correlates with ATP-binding pocket interactions .
Data Contradictions and Resolution
Q. Why do silver-catalyzed reactions () and aerobic C-H activation ( ) yield divergent product distributions for similar substrates?
- Analysis : Silver catalysts favor ionic pathways (e.g., nitrile activation), while aerobic C-H activation relies on radical or metal-mediated mechanisms. The choice of solvent (polar aprotic vs. protic) and oxidant (AgNO₃ vs. O₂) alters intermediate stability. Cross-validate methods using control experiments (e.g., radical traps in silver systems) .
Q. How does ring puckering in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole impact its stability in ionic liquid applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
